molecular formula C28H32O10 B1215985 (25S)-25,27-Dihydrophysalin A CAS No. 120849-18-5

(25S)-25,27-Dihydrophysalin A

Cat. No. B1215985
M. Wt: 528.5 g/mol
InChI Key: QFAOFAWTSOFSQA-UHFFFAOYSA-N
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Description

(25S)-25,27-Dihydrophysalin A is a natural product that is derived from the plant Physalis alkekengi var. franchetii. It has been found to have various biological activities, including anti-inflammatory and anti-tumor effects.

Scientific Research Applications

Application in Cellular Studies

  • Cytotoxic Properties : A study on neophysalins isolated from Physalis alkekengi L. var. francheti, including 5α-hydroxy-25,27-dihydro-4,7-didehydro-7-deoxyneophysalin A, highlighted their potent cytotoxicities in vitro against PC-3 and LNCaP cell lines. This suggests potential applications in cancer research and therapy due to the ability of these compounds to inhibit the growth of cancerous cells (Zhang, Wang, Yang, & Sun, 2009).

Molecular Mechanism Studies

  • Interaction with Vitamin D Receptors : Research on the molecular mechanisms of various vitamin D analogs, including dihydrovitamin D3, has shown interactions with vitamin D receptors (VDR) in the body. These interactions are significant for understanding the biological activity and potential therapeutic applications of compounds like (25S)-25,27-Dihydrophysalin A in diseases related to vitamin D receptor pathways (Norman, 2008).

Potential Therapeutic Applications

  • Antiproliferative Effects : The study of 1α,25-Dihydroxyvitamin D(3) analogs, including (25S)-25,27-Dihydrophysalin A, and their interaction with nuclear vitamin D receptors (VDR) reveals potential therapeutic applications. Their antiproliferative actions, which include immunomodulatory effects and growth-inhibitory properties on various cell types, make them candidates for treating hyperproliferative disorders like cancer (Eelen, Gysemans, Verlinden, Vanoirbeek, De Clercq, Van Haver, Mathieu, Bouillon, & Verstuyf, 2007).

properties

IUPAC Name

5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O10/c1-12-21(32)36-17-11-23(12,2)19-20(31)27(35)18-14(24(3)13(10-15(18)29)6-5-7-16(24)30)8-9-26(34)22(33)37-25(17,4)28(19,26)38-27/h5,7,10,12,14-15,17-19,29,34-35H,6,8-9,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAOFAWTSOFSQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC2CC1(C3C(=O)C4(C5C(CCC6(C3(C2(OC6=O)C)O4)O)C7(C(=CC5O)CC=CC7=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Physalin O
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039081
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(25S)-25,27-Dihydrophysalin A

CAS RN

120849-18-5
Record name Physalin O
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039081
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

272 - 273 °C
Record name Physalin O
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039081
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Kawai, T Ogura, B Makino, A Matsumoto… - Phytochemistry, 1992 - Elsevier
The structures of physalins N and O, isolated from Physalis alkekengi var. francheti, were determined as 7α-hydroxyphysalin B and (25S)-25,27-dihydrophysalin A, respectively. …
Number of citations: 65 www.sciencedirect.com
M Kawai, T Ogura, A Matsumoto, Y Butsugan… - …, 1989 - Wiley Online Library
Number of citations: 6

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